molecular formula C12H13N3O B2385901 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one CAS No. 2380094-68-6

3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one

Cat. No.: B2385901
CAS No.: 2380094-68-6
M. Wt: 215.256
InChI Key: JNPKUIPIZLCWKW-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one, also known as ADP, is a pyrazinone derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ADP possesses a unique chemical structure that makes it an interesting target for drug discovery and development.

Scientific Research Applications

3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-tuberculosis, anti-microbial, and anti-viral properties. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to possess anti-tuberculosis and anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one is its unique chemical structure, which makes it an interesting target for drug discovery and development. This compound has also been shown to possess a wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is to investigate its potential as an anti-cancer agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 3-Amino-1-(3,4-dimethylphenyl)pyrazin-2-one can be achieved through several methods, including the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 3,4-dimethylphenylhydrazine with 2-cyanoacetamide followed by cyclization with sodium methoxide. These methods have been optimized to produce high yields of this compound with good purity.

Properties

IUPAC Name

3-amino-1-(3,4-dimethylphenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-3-4-10(7-9(8)2)15-6-5-14-11(13)12(15)16/h3-7H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPKUIPIZLCWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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